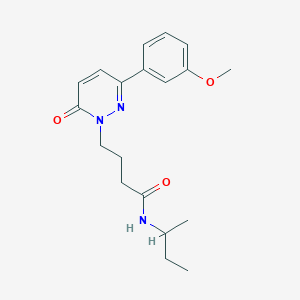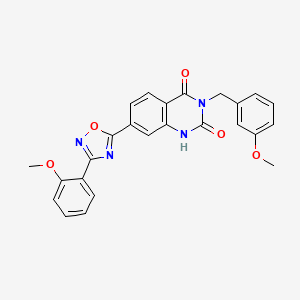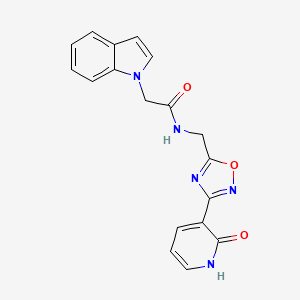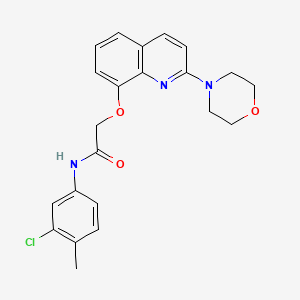![molecular formula C14H8N4O2S2 B2793768 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 865287-78-1](/img/structure/B2793768.png)
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, also known as OTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for drug development.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves the reaction of 2-aminothiophene with ethyl chloroformate to form ethyl 2-(thiophen-2-yl)acetate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to form 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. The final compound is synthesized by reacting 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine with 2-carboxybenzothiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Starting Materials
2-aminothiophene, ethyl chloroformate, hydrazine hydrate, sodium acetate, 2-carboxybenzothiazole, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Reaction
2-aminothiophene is reacted with ethyl chloroformate in the presence of triethylamine to form ethyl 2-(thiophen-2-yl)acetate., Ethyl 2-(thiophen-2-yl)acetate is then reacted with hydrazine hydrate and sodium acetate to form 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine., Finally, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is reacted with 2-carboxybenzothiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide.
作用机制
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide exerts its effects through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of matrix metalloproteinases, which play a key role in tumor invasion and metastasis. Additionally, N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
生化和生理效应
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. Additionally, N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has been shown to possess anti-inflammatory effects, reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide in lab experiments is its ability to inhibit multiple enzymes and proteins, making it a versatile tool for studying various biological processes. However, one limitation of using N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide. One direction is the development of new drugs based on the structure of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, with the goal of improving its therapeutic potential. Another direction is the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, with the goal of identifying new targets for drug development. Finally, the potential use of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide in combination with other drugs or therapies should be explored, with the goal of improving treatment outcomes.
科学研究应用
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S2/c19-11(13-15-8-4-1-2-5-9(8)22-13)16-14-18-17-12(20-14)10-6-3-7-21-10/h1-7H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIRVJXFSAZJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

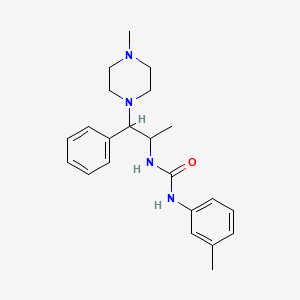
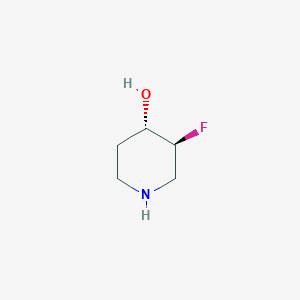
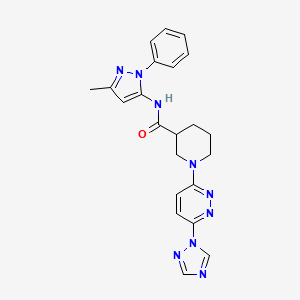
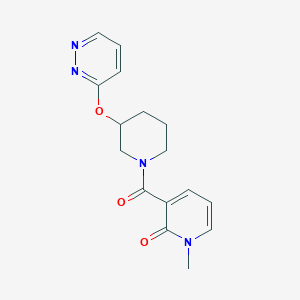
![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2793691.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)
